molecular formula C10H11NO B1294205 2-Isopropylphenyl isocyanate CAS No. 56309-56-9

2-Isopropylphenyl isocyanate

Cat. No. B1294205
CAS RN: 56309-56-9
M. Wt: 161.2 g/mol
InChI Key: MWBSQVPLYJZPTG-UHFFFAOYSA-N
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Description

2-Isopropylphenyl isocyanate is a chemical compound that belongs to the family of isocyanates, which are known for their reactivity and are widely used in the production of polyurethane foams, elastomers, and coatings. Although the provided papers do not directly discuss 2-isopropylphenyl isocyanate, they do provide insights into the properties and behaviors of structurally related isocyanates and their interactions with other compounds.

Synthesis Analysis

The synthesis of isocyanates like 2-isopropylphenyl isocyanate typically involves the reaction of primary amines with phosgene. However, the papers provided do not detail the synthesis of this specific isocyanate. Instead, they discuss the characterization of similar compounds, such as 2-isopropyl-5-methylcyclohexyl quinoline-2-carboxylate, which was synthesized and analyzed using FT-IR, FT-Raman, and NMR spectroscopy . These techniques are crucial for confirming the structure and purity of synthesized isocyanates.

Molecular Structure Analysis

The molecular structure of isocyanates is characterized by the presence of an isocyanate group (-N=C=O). The papers provided discuss the use of computational methods, such as Density Functional Theory (DFT), to calculate the optimized molecular structure and vibrational frequencies of related isocyanate compounds . These studies help in understanding the electronic structure and reactivity of isocyanates.

Chemical Reactions Analysis

Isocyanates are highly reactive molecules that can undergo a variety of chemical reactions, including polymerization to form polyurethanes and reactions with water to produce amines and carbon dioxide. The papers do not directly address the reactivity of 2-isopropylphenyl isocyanate, but they do provide insights into the reactivity of similar compounds. For example, the interaction of isocyanates with amines during the thermal degradation of polyurethane has been studied, which is relevant to understanding the stability and degradation pathways of isocyanate-containing materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of isocyanates, such as their boiling points, solubility, and reactivity, are influenced by their molecular structure. The papers provided discuss the properties of related isocyanates, including their optoelectronic properties and hyperpolarizabilities, which are important for applications in nonlinear optics . Additionally, the interaction of isocyanate derivatives with proteins, as studied through fluorescence spectrometry, provides information on the biological interactions and potential toxicity of these compounds .

Safety And Hazards

2-Isopropylphenyl isocyanate is combustible and can be fatal if swallowed or inhaled . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It also causes skin irritation and serious eye irritation . It may cause respiratory irritation .

properties

IUPAC Name

1-isocyanato-2-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-8(2)9-5-3-4-6-10(9)11-7-12/h3-6,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBSQVPLYJZPTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30204852
Record name o-Isopropylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30204852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropylphenyl isocyanate

CAS RN

56309-56-9
Record name 1-Isocyanato-2-(1-methylethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56309-56-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Isopropylphenyl isocyanate
Source ChemIDplus
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Record name o-Isopropylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30204852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-isopropylphenyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.624
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-ISOPROPYLPHENYL ISOCYANATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Isopropylphenyl isocyanate

Citations

For This Compound
3
Citations
IG Bak, CG Chae, J Choi, WY Song… - Angewandte Chemie …, 2022 - Wiley Online Library
… (SMBIC), 2-isopropylphenyl isocyanate (IspPIC), and 3-methylphenyl isocyanate (MPIC)) and two aliphatic isocyanates corresponding to monomer B (n-hexyl isocyanate (HIC) and allyl …
Number of citations: 4 onlinelibrary.wiley.com
M Bozdag, F Carta, M Ceruso, M Ferraroni… - Journal of Medicinal …, 2018 - ACS Publications
… A solution of 2-aminophenol-4-sulfonamide 1 (0.2 g, 1.0 equiv) in dry acetonitrile (3 mL) was treated with 2-isopropylphenyl isocyanate (1.0 equiv) according to the general procedure …
Number of citations: 54 pubs.acs.org
YG Gololobov, PV Petrovskii, EM Ivanova… - Russian chemical …, 2003 - Springer
… A mixture of zwitterion 1a (0.3 g, 0.001 mol) and 2 isopropylphenyl isocyanate (0.68 g, 0.0042 mol) in CHCl3 (0.5 mL) was kept at 60 C for 13 h. The reaction mixture was treated as …
Number of citations: 6 link.springer.com

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